molecular formula C8H6O4 B2954148 2,3-Dihydroxyterephthalaldehyde CAS No. 148063-59-6

2,3-Dihydroxyterephthalaldehyde

Cat. No. B2954148
CAS RN: 148063-59-6
M. Wt: 166.132
InChI Key: RDXRJTTYBZXJNE-UHFFFAOYSA-N
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Description

2,3-Dihydroxyterephthalaldehyde, also known as 1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy-, is a chemical compound with the molecular formula C8H6O4 . It has a molecular weight of 166.13 .


Synthesis Analysis

The synthesis of 2,3-Dihydroxyterephthalaldehyde has been reported in several studies. For instance, it has been used in the synthesis of titanium-rich hydrazide-linked porous organic polymers (hydrazide-POPs-Ti4+) through a simple polycondensation reaction . It has also been used in the synthesis of a hydroxyl-functionalized microporous organic polymer (HF-MOP) through a similar polycondensation reaction .

Scientific Research Applications

  • Molecular Structure and Intramolecular Hydrogen Bonding 2,5-Dihydroxyterephthalaldehyde, closely related to 2,3-dihydroxyterephthalaldehyde, has been studied for its molecular structure and intramolecular hydrogen bonding. The research demonstrates considerable intramolecular hydrogen bonding, which is indicative of resonance-assisted hydrogen bonding. Such insights are valuable for understanding the molecular behavior of similar compounds, including 2,3-dihydroxyterephthalaldehyde (Borisenko, Zauer, & Hargittai, 1996).

  • Synthesis of Metal Chelators 2,3-Dihydroxyterephthalamides, derived from 2,3-dihydroxyterephthalaldehyde, have been synthesized through a route that avoids the protection and deprotection of phenol groups. This method significantly reduces the time and cost of preparation, enhancing the practicality of producing these metal chelators (Gramer & Raymond, 2001).

  • Stability of Ferric Complexes Research on substituted 2,3-dihydroxyterephthalamides shows their application in forming highly stable ferric complexes. The study involves investigating the equilibrium free metal ion concentrations, contributing to the understanding of metal-ligand interactions in similar systems (Horn et al., 2002).

  • Intermediate in Synthesis of Versatile Reagents Dimethyl 2,3-dihydroxyterephthalate, a derivative, is an important intermediate widely used in synthesizing versatile reagents for generating polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents (Huang & Liang, 2007).

  • Use in Sonochemical Studies The terephthalate dosimeter, which involves derivatives of terephthalaldehyde, is widely used in sonochemical studies to study hydroxyl radical formation. This research provides insights into sonochemical processes and their applications in various scientific fields (Fang, Mark, & Sonntag, 1996).

  • Development of High-Relaxivity MRI Agents The study of hexadentate ligands incorporating the 2,3-dihydroxyterephthalamide moiety contributes to developing high-relaxivity MRI agents. Such research is pivotal in advancing diagnostic medicine (Doble et al., 2003).

  • Environmental Applications in Heavy Metal Adsorption Covalent organic frameworks (COFs) synthesized from 2,3-dihydroxyterephthalaldehyde have shown high adsorption capacity for heavy metals like chromium in water, indicating their potential in environmental remediation applications (Zhu et al., 2020).

  • Liquid Crystal Synthesis and Characterization 2,3-Dihydroxyterephthalaldehyde has been used in the synthesis of constitutional bis(N-salicylideneaniline)s, leading to the development of new liquid crystals. These materials have potential applications in various advanced technologies (Hiremath, 2014).

Mechanism of Action

properties

IUPAC Name

2,3-dihydroxyterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXRJTTYBZXJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

148063-59-6
Record name 2,3-dihydroxybenzene-1,4-dicarbaldehyde
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